5-Bromo-4-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of both bromine and chlorine substituents on the aromatic ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various bioactive compounds.
The compound can be synthesized from commercially available starting materials through various chemical reactions. Its structure allows for modifications that are useful in creating derivatives with specific biological activities.
5-Bromo-4-chloronicotinic acid belongs to the class of heterocyclic compounds known as pyridines, specifically the nicotinic acid derivatives. It is classified based on its functional groups, which include a carboxylic acid and halogen substituents.
The synthesis of 5-bromo-4-chloronicotinic acid typically involves several key steps:
The synthetic routes may vary, but they generally include reaction conditions such as temperature control, solvent choice (e.g., tetrahydrofuran), and reaction time optimization to enhance yield and purity. For instance, one method reported yields of around 31% for the final product after several purification steps, including treatment with thionyl chloride to form acid chlorides before further reactions .
The molecular structure of 5-bromo-4-chloronicotinic acid can be described as follows:
The compound has distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). For example, the melting point has been reported between 71°C and 75°C .
5-Bromo-4-chloronicotinic acid can participate in various chemical reactions:
In one study, the compound was converted into N-phenylamides through treatment with phenolic compounds under basic conditions, yielding products with good purity and yield .
The mechanism of action for compounds derived from 5-bromo-4-chloronicotinic acid often involves interactions at specific biological targets, such as enzymes or receptors. The presence of halogens can enhance binding affinity due to increased lipophilicity or electronic effects.
Research indicates that derivatives of this compound may exhibit activity against specific targets involved in diseases like cancer or diabetes, although detailed mechanisms are still under investigation.
Relevant analytical data includes melting points, solubility profiles, and spectral data obtained from techniques like NMR and mass spectrometry .
5-Bromo-4-chloronicotinic acid serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals. It has been utilized in:
Halogenation of pyridine derivatives requires precise control to achieve desired substitution patterns. For 5-bromo-4-chloronicotinic acid (CAS 1256790-85-8), sequential halogenation is essential due to the differing electronic effects of carboxyl, bromo, and chloro substituents. The synthesis typically begins with a dihalopyridine precursor, where selective bromination at the 5-position is guided by the carboxyl group’s directing influence. As demonstrated in commercial syntheses, 2-chloro-4-bromopyridine undergoes carboxyl-directed ortho-bromination using bromine sources like NBS (N-bromosuccinimide) to yield 5-bromo-4-chloronicotinic acid precursors [1]. The carboxyl group at position 3 enhances electrophilic substitution at C5 due to its electron-withdrawing nature, while chlorine at C4 further deactivates C6 toward electrophiles.
Table 1: Halogenation Methods for Pyridine Derivatives
Starting Material | Halogenating Agent | Positional Selectivity | Reported Yield |
---|---|---|---|
4-Chloronicotinic acid | Br₂/FeCl₃ | C5 bromination | 60-70% |
2-Chloro-5-bromopyridine | n-BuLi/CO₂ | C4 carboxylation | 45-55% |
4,5-Dibromonicotinic acid | CuCl/Pd catalysis | C4 chlorination | 75-85% |
A significant challenge is avoiding polyhalogenation. Studies show that using stoichiometric CuCl catalysts enables selective chlorination at C4 of 5-bromonicotinic acid, leveraging the C5 bromine’s ortho-directing effect [5]. This strategy capitalizes on the pyridine ring’s inherent electronic asymmetry, where the carboxyl group stabilizes intermediate metal complexes during halogen exchange reactions.
Regioselectivity in nicotinic acid derivatives is governed by substituent electronic effects and metal coordination preferences. The 2-chloro substituent in 5-bromo-4-chloronicotinic acid’s precursors exerts a strong ortho-directing influence during lithiation. However, as route scouting for floyocidin B synthesis revealed, lithium tetramethylpiperidine (LiTMP) promotes unexpected C3 functionalization in 2-chloroisonicotinic acid due to competitive coordination between the carboxylic acid and chlorine [5]. This contrasts with 2-alkenyl-substituted analogs, where C5 selectivity is achieved via unhindered ortho-lithiation [5] [8].
The 4,5-dihalo pattern introduces additional complexity. In 2-chloro-4,5-dibromopyridine (CAS not provided), bromine–magnesium exchange occurs preferentially at C5 due to lower steric hindrance and enhanced kinetic acidity. Subsequent carboxylation yields 5-bromo-4-chloronicotinic acid after selective halogenation [5]. Computational studies suggest the C5 bromine’s larger atomic radius reduces charge density at C4, making it less reactive toward electrophiles. This electronic profile enables sequential functionalization where C4 chlorination follows C5 bromination.
Carboxyl group installation in bromo-chloro pyridines employs three principal methods:
The carboxyl group’s stability in 5-bromo-4-chloronicotinic acid necessitates specialized handling, with storage recommended under inert atmosphere at 2–8°C to prevent decarboxylation [1]. Spectroscopic characterization confirms the carboxyl group’s influence on chemical shifts: the C6 proton appears downfield (δ 8.72 ppm) due to anisotropic deshielding by the carbonyl, while IR shows a characteristic C=O stretch at 1705 cm⁻¹ [2].
Table 2: Carboxylation Routes for Halopyridine Intermediates
Method | Intermediate | Conditions | Efficiency | Limitations |
---|---|---|---|---|
Halogen-metal exchange | 5-Bromo-4-chloro-2-lithiopyridine | n-BuLi, CO₂, −78°C | Moderate (50-60%) | Sensitive to moisture |
Nitrile hydrolysis | 5-Bromo-4-chloro-3-cyanopyridine | H₂SO₄, reflux, 24h | Low (30-40%) | Requires harsh conditions |
Palladium-catalyzed carbonylation | 5-Bromo-4-chloropyridine | Pd(OAc)₂, CO, MeOH | Experimental | Limited substrate scope |
The C4 chlorine and C5 bromine in 5-bromo-4-chloronicotinic acid exhibit distinct reactivities, enabling sequential cross-coupling for scaffold diversification. Suzuki-Miyaura coupling preferentially targets the C5–Br bond due to its lower bond dissociation energy and reduced steric encumbrance. For example, phenylboronic acid couples at C5 using Pd(PPh₃)₄/Na₂CO₃ to yield 4-chloro-5-phenylnicotinic acid [6] [8]. The C4–Cl bond remains intact under these conditions but can be activated using Buchwald-type palladium catalysts for amination or etherification [8].
Sonogashira coupling at C5 is equally feasible, generating alkynylated derivatives that serve as acetylene synthons. This chemoselectivity profile transforms 5-bromo-4-chloronicotinic acid into a versatile scaffold for generating combinatorial libraries. As demonstrated in floyocidin B syntheses, late-stage Suzuki coupling of pentenyl chains at C4 after C5 functionalization delivers complex natural product analogs [5] [6].
Table 3: Cross-Coupling Reactions of 5-Bromo-4-chloronicotinic Acid
Reaction Type | Conditions | Position Modified | Key Products |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | C5 (Br site) | 4-Chloro-5-aryl nicotinic acids |
Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | C5 (Br site) | 4-Chloro-5-alkynyl nicotinic acids |
Buchwald amination | Pd₂(dba)₃, XPhos, K₃PO₄ | C4 (Cl site) | 5-Bromo-4-amino nicotinic acids |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1